N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide
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Overview
Description
N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with fluorophenyl and phenyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones to form the triazole ring, followed by further functionalization to introduce the pyrimidine ring and other substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and other organic solvents.
Scientific Research Applications
N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:
- 7-(4-FLUOROPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 5-PHENYL-7-TRIFLUOROMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(4-CHLORO-PHENYL)-5-PHENYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C25H20FN5O |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H20FN5O/c1-16-7-9-19(10-8-16)23(32)28-24-29-25-27-21(17-5-3-2-4-6-17)15-22(31(25)30-24)18-11-13-20(26)14-12-18/h2-15,22H,1H3,(H2,27,28,29,30,32) |
InChI Key |
QNWQMKLDUOUMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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